2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-3-yl)oxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-19(16,17)15-6-2-3-11(9-15)18-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXAFRFKYRWOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into two primary fragments:
- Isonicotinonitrile core : Functionalized at the 2-position with an ether-linked piperidine moiety.
- Piperidine subunit : Bearing a methylsulfonyl group at the nitrogen and a hydroxyl group at the 3-position for ether formation.
Key disconnections include:
- Ether linkage (C–O bond) : Formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.
- Sulfonamide group : Introduced through methanesulfonyl chloride treatment of a piperidine intermediate.
Synthetic Routes and Methodological Variations
Route 1: Sequential Protection, Activation, and Coupling
Step 1: Synthesis of (S)-tert-Butyl 3-(Methylsulfonyloxy)piperidine-1-carboxylate
Piperidine-3-ol is protected as its Boc derivative, followed by mesylation:
(S)-N-Boc-3-piperidinol (20 g) → Toluene, Et3N, MsCl (0°C, 1 h) → (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate (26.8 g, 90% yield).
Key Data :
Step 2: SNAr Reaction with 2-Hydroxyisonicotinonitrile
The mesylated piperidine undergoes substitution with 2-hydroxyisonicotinonitrile under basic conditions:
(S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate + 2-Hydroxyisonicotinonitrile
→ DMA, K2CO3 (100°C, 10 h) → tert-Butyl 3-(2-cyano-4-pyridyloxy)piperidine-1-carboxylate (26.9 g, 85% yield).
Optimization Notes :
- Solvent : Dimethylacetamide (DMA) enhances reactivity vs. DMF or NMP.
- Base : Potassium carbonate outperforms cesium carbonate in minimizing side reactions.
Step 3: Boc Deprotection and Sulfonylation
Acidic deprotection followed by sulfonylation:
tert-Butyl 3-(2-cyano-4-pyridyloxy)piperidine-1-carboxylate → TFA/DCM → 3-(2-Cyano-4-pyridyloxy)piperidine
→ MsCl, Et3N (0°C → RT) → 2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile (89% yield over two steps).
Critical Parameters :
Route 2: Radical-Mediated Etherification via Photoredox Catalysis
Recent advances in photoredox catalysis enable alternative ether bond formation:
Step 1: Generation of Thiyl Radical Intermediate
A thiyl radical adds regioselectively to ynamides or activated alkynes:
Isonicotinonitrile derivative + Thiol → Visible light, [Ir(ppy)3] → Thiyl radical adduct.
Mechanistic Insight :
Step 2: Smiles Rearrangement for Aryl Migration
The intermediate undergoes Smiles rearrangement to form the ether linkage:
Thiyl adduct → Base (Cs2CO3), DMF → 2-((Piperidin-3-yl)oxy)isonicotinonitrile.
Advantages :
Route 3: Mitsunobu Reaction for Stereocontrolled Ether Synthesis
For stereospecific preparations, Mitsunobu conditions couple piperidine-3-ol with 2-hydroxyisonicotinonitrile:
Piperidine-3-ol + 2-Hydroxyisonicotinonitrile → DIAD, PPh3, THF → 3-(2-Cyano-4-pyridyloxy)piperidine (72% yield).
Stereochemical Outcome :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (SNAr) | Route 2 (Radical) | Route 3 (Mitsunobu) |
|---|---|---|---|
| Yield | 85% | 65–78% | 72% |
| Stereocontrol | Racemic | N/A | High |
| Reaction Time | 10–12 h | 24–48 h | 6–8 h |
| Key Advantage | Scalability | Mild conditions | Stereoselectivity |
Key Observations :
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Industrial-Scale Considerations and Process Optimization
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Notes on Evidence Utilization
However, SHELX’s role in crystallographic analysis is critical for resolving the compound’s 3D structure, which informs SAR (structure-activity relationship) studies during drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)isonicotinonitrile, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group on isonicotinonitrile with a methylsulfonyl-piperidinyl moiety under basic conditions (e.g., using K₂CO₃ in DMF) is a common approach. Optimization involves adjusting solvent polarity, temperature (e.g., 0–5°C for controlled reactivity), and catalysts (e.g., piperidine in ethanol for intermediates, as seen in analogous syntheses) . Purity can be monitored via TLC or HPLC.
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Use orthogonal analytical techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is standard for biological assays).
Cross-referencing spectral data with synthetic intermediates (e.g., methylsulfonyl-piperidine derivatives) is critical .
Q. What strategies ensure the compound’s stability during storage and handling?
- Methodological Answer: Conduct stability studies under varying conditions (pH, temperature, light). Lyophilization or storage in inert solvents (e.g., DMSO at -20°C) is recommended. Monitor degradation via HPLC and adjust storage protocols based on observed stability thresholds (e.g., hydrolysis-prone groups may require desiccants) .
Q. How to design a preliminary bioassay to evaluate its biological activity?
- Methodological Answer: Use kinase inhibition assays (e.g., EGFR/HER2) in 96-well plates with ATP-concentration-dependent protocols. Include positive controls (e.g., gefitinib for EGFR) and measure IC₅₀ values via fluorescence or luminescence readouts. Replicates (n=3) and statistical validation (e.g., ANOVA) are essential .
Q. What are the critical intermediates in its synthesis, and how are they handled?
- Methodological Answer: Key intermediates include methylsulfonyl-piperidine and isonicotinonitrile derivatives. Protect reactive groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) and use inert atmospheres (N₂/Ar) during sensitive steps. Intermediate purity should be confirmed before proceeding to subsequent reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer: Synthesize analogs with modifications to the methylsulfonyl group, piperidine ring (e.g., substituents at C3), or isonicotinonitrile scaffold. Test against multiple kinase targets (e.g., EGFR, HER2) to identify pharmacophore contributions. Use molecular docking to correlate substituent effects with binding affinity .
Q. What computational methods predict its binding affinity to kinase targets?
- Methodological Answer: Perform molecular dynamics (MD) simulations using crystal structures of EGFR/HER2 (PDB IDs). Calculate binding free energy (ΔG) via MM-PBSA/GBSA. Validate predictions with experimental IC₅₀ values and refine force fields based on discrepancies .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with synthetic intermediates to identify impurities or tautomeric forms. If unresolved, employ X-ray crystallography for definitive structural confirmation .
Q. What strategies optimize yield in large-scale synthesis?
- Methodological Answer: Apply process engineering principles:
- DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry).
- Continuous flow chemistry for exothermic reactions.
- Membrane separation (e.g., nanofiltration) to isolate intermediates efficiently .
Q. How to integrate experimental data with theoretical frameworks for mechanistic insights?
- Methodological Answer: Link bioactivity data to kinase inhibition mechanisms (e.g., ATP-competitive vs. allosteric). Use QSAR models to correlate electronic properties (Hammett constants) with activity. Incorporate pharmacokinetic theories (e.g., Lipinski’s Rule of Five) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
